molecular formula C18H23ClN4O3S B6476483 5-chloro-N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine CAS No. 2640874-70-8

5-chloro-N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No. B6476483
CAS RN: 2640874-70-8
M. Wt: 410.9 g/mol
InChI Key: NSQAVJALGOPCRP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and understanding the mechanism of its reactions .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. This reaction has found widespread use in synthetic chemistry due to its mild conditions and functional group tolerance. Specifically, the compound can serve as an organoboron reagent in SM coupling reactions, leading to the creation of complex molecules with diverse applications .

Hydromethylation

The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but relatively unexplored. By utilizing the compound, researchers can achieve hydromethylation sequences, which have been applied to various substrates, including methoxy-protected THC and cholesterol .

Antimicrobial Agents

The compound’s structure provides a platform for synthesizing novel organic heterocycles. Researchers have used it as a synthon to build various derivatives. These derivatives may evolve into better antimicrobial agents, addressing the ongoing need for effective treatments against infectious diseases .

Benzoxazole Derivatives

A straightforward synthetic route allows the preparation of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds exhibit moderate to high yields and can be obtained within relatively short reaction times. Their potential applications span diverse areas, including medicinal chemistry and materials science .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the biochemical pathways it affects, its interaction with other molecules in the body, and its overall effect on the organism .

Safety and Hazards

This involves looking at the compound’s toxicity, potential health effects, environmental impact, and safety precautions needed when handling it .

Future Directions

This could involve discussing potential applications of the compound, areas of research it could be useful in, and how its synthesis or properties could be improved .

properties

IUPAC Name

5-chloro-N-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-3-26-16-6-4-5-7-17(16)27(24,25)23-10-8-15(9-11-23)22(2)18-20-12-14(19)13-21-18/h4-7,12-13,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQAVJALGOPCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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